5-Bromo-4-metilsulfanilpiridin-2-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

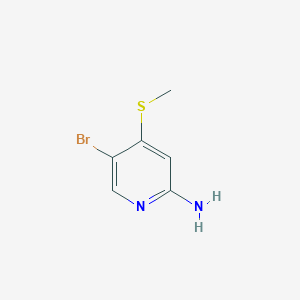

5-Bromo-4-methylsulfanylpyridin-2-amine: is a chemical compound with the molecular formula C6H7BrN2S It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5th position, a methylsulfanyl group at the 4th position, and an amine group at the 2nd position

Aplicaciones Científicas De Investigación

Biological Activities

5-Bromo-4-methylsulfanylpyridin-2-amine exhibits several biological activities that make it a candidate for pharmaceutical applications:

- Antimicrobial Activity : Research has indicated that derivatives of pyridine compounds can exhibit significant antimicrobial properties. For instance, studies have shown that certain pyridine derivatives possess inhibitory effects on biofilm formation and exhibit anti-thrombolytic activity, suggesting potential use in treating infections and thrombotic conditions .

- Anticancer Potential : The compound's structure allows it to interact with biological targets involved in cancer progression. Preliminary studies suggest that modifications of pyridine derivatives can lead to enhanced cytotoxicity against various cancer cell lines .

Material Science Applications

In addition to biological applications, 5-Bromo-4-methylsulfanylpyridin-2-amine has potential uses in material science:

- Liquid Crystals : The compound has been investigated as a chiral dopant for liquid crystals due to its unique electronic properties. Density functional theory studies have explored its reactivity indices and molecular electrostatic potential, indicating favorable characteristics for application in display technologies .

Case Study 1: Synthesis and Characterization

A comprehensive study focused on synthesizing 5-Bromo-4-methylsulfanylpyridin-2-amine through a palladium-catalyzed reaction. The researchers characterized the compound using X-ray crystallography and computational methods, confirming its structural integrity and exploring its electronic properties .

Case Study 2: Biological Evaluation

In another study, the biological activities of various pyridine derivatives were assessed. The results indicated that modifications to the methylsulfanyl group significantly influenced antimicrobial activity, suggesting that further optimization could enhance efficacy against resistant bacterial strains .

Data Table

| Application Area | Details |

|---|---|

| Synthesis Method | Palladium-catalyzed Suzuki cross-coupling; one-pot synthesis |

| Biological Activity | Antimicrobial; anticancer potential |

| Material Science Use | Chiral dopant for liquid crystals |

| Research Findings | Structural characterization; electronic property analysis |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methylsulfanylpyridin-2-amine typically involves the palladium-catalyzed Suzuki cross-coupling reaction . This method is efficient and yields the desired product in moderate to good quantities. The reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids under specific conditions .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the Suzuki cross-coupling reaction remains a cornerstone for the synthesis of such pyridine derivatives. The reaction conditions are optimized to ensure high yield and purity, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The bromine atom in 5-Bromo-4-methylsulfanylpyridin-2-amine can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

Coupling Reactions: The compound can participate in various coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex derivatives.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Nucleophiles: For substitution reactions.

Major Products:

Substituted Pyridines: Resulting from substitution reactions.

Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.

Complex Pyridine Derivatives: From coupling reactions.

Mecanismo De Acción

The exact mechanism of action of 5-Bromo-4-methylsulfanylpyridin-2-amine is not well-documented. like other pyridine derivatives, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and methylsulfanyl groups could influence its binding affinity and specificity towards these targets .

Comparación Con Compuestos Similares

- 5-Bromo-2-methylpyridin-3-amine

- 5-Bromo-4-methylpyridin-2-amine

- 4-Methylsulfanylpyridin-2-amine

Uniqueness: 5-Bromo-4-methylsulfanylpyridin-2-amine stands out due to the combination of the bromine atom and the methylsulfanyl group on the pyridine ring.

Actividad Biológica

5-Bromo-4-methylsulfanylpyridin-2-amine is a pyridine derivative that has garnered attention for its potential biological activities. Pyridine compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of 5-Bromo-4-methylsulfanylpyridin-2-amine, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a bromine atom and a methylthio group attached to a pyridine ring. Its IUPAC name is 5-bromo-4-methylsulfanylpyridin-2-amine, and it has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C6H6BrN2S |

| Molecular Weight | 220.09 g/mol |

| CAS Number | 1857766-60-9 |

| Melting Point | Not specified |

5-Bromo-4-methylsulfanylpyridin-2-amine exhibits several biological activities attributed to its interaction with various molecular targets:

- Anticancer Activity : Studies indicate that similar pyridine derivatives can inhibit cell proliferation and induce apoptosis in cancer cells by interfering with microtubule dynamics and the cell cycle. This compound may share these properties, potentially acting on tubulin polymerization pathways .

- Antimicrobial Effects : Pyridine derivatives have shown antimicrobial activity against various pathogens. The presence of halogen atoms (like bromine) can enhance this activity through mechanisms such as disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .

- Anti-inflammatory Properties : Compounds with similar structures have been reported to exhibit anti-inflammatory effects by modulating inflammatory cytokines and signaling pathways, suggesting that 5-Bromo-4-methylsulfanylpyridin-2-amine may also possess these properties.

Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of 5-Bromo-4-methylsulfanylpyridin-2-amine:

Case Studies

- Antitumor Activity : A study on structurally similar compounds demonstrated significant cytotoxicity against various cancer cell lines (HeLa, MCF7) with mechanisms involving G2/M phase arrest and apoptotic cell death . While specific data on 5-Bromo-4-methylsulfanylpyridin-2-amine is limited, it is reasonable to hypothesize similar effects based on its structural analogs.

- Microtubule Disruption : Research has shown that certain pyridine derivatives can disrupt microtubule formation in cancer cells, leading to cell cycle arrest and apoptosis. This mechanism is critical for developing new anticancer agents targeting tubulin .

- Antimicrobial Activity : In vitro studies of related pyridine compounds have revealed significant antibacterial activity against strains like Escherichia coli, indicating that 5-Bromo-4-methylsulfanylpyridin-2-amine may also exhibit similar antimicrobial properties .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-Bromo-4-methylsulfanylpyridin-2-amine, it is beneficial to compare it with other related compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 5-Bromo-4-chloropyridin-2-amine | Anticancer, antimicrobial | Microtubule inhibition |

| 4-Bromo-5-methylpyridin-2-amine | Antimicrobial | Cell membrane disruption |

| Methyl 6-amino-pyridin derivatives | Antiviral, anticancer | Interference with viral replication |

Propiedades

IUPAC Name |

5-bromo-4-methylsulfanylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2S/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNYEUDAHCJLQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=NC=C1Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.